PHGDH Binding Affinity vs. 3-(1,3-Oxazol-5-yl)aniline Fragment
In a head-to-head isothermal titration calorimetry (ITC) competition assay against the truncated PHGDH-93 construct, 1-methyl-3-phenyl-1H-pyrazol-5-amine (fragment 3) exhibited a dissociation constant Kd = 5.8 ± 2.0 mM, representing 1.6-fold stronger binding than 3-(1,3-oxazol-5-yl)aniline (fragment 10, Kd = 9.3 ± 3.8 mM) and 2.2-fold stronger binding than fragment 4 (Kd = 12.8 ± 2.7 mM) [1]. Both fragments 3 and 10 bound to the same adenine sub-pocket of the NAD⁺ cofactor-binding site but were distinguished by this affinity difference [1]. The ligand efficiency (LE) for fragment 3 was 0.23 kJ/(mol·non-hydrogen atom), a moderate value characteristic of a validated fragment starting point suitable for structure-guided growth [1].
| Evidence Dimension | Binding affinity (Kd) to human PHGDH |
|---|---|
| Target Compound Data | Kd = 5.8 ± 2.0 mM; LE = 0.23 kJ/(mol·HA) |
| Comparator Or Baseline | 3-(1,3-Oxazol-5-yl)aniline (fragment 10): Kd = 9.3 ± 3.8 mM; Fragment 4: Kd = 12.8 ± 2.7 mM |
| Quantified Difference | 1.6-fold higher affinity vs. fragment 10; 2.2-fold vs. fragment 4 |
| Conditions | ITC competition assay; truncated PHGDH-93 construct; cofactor-binding site competition; T = 298 K |
Why This Matters
A fragment with demonstrably higher affinity in the same binding pocket provides a more efficient starting point for fragment growing campaigns, reducing the affinity gap that must be closed during hit-to-lead optimization.
- [1] Unterlass JE, Basle A, Blackburn TJ, Tucker J, Cano C, Noble MEM, Curtin NJ. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer. Oncotarget. 2016;9(17):13139–13153. Table 1, Figure 3. doi:10.18632/oncotarget.11487. View Source
